3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer
Description
Properties
Molecular Formula |
C20H42N2O4Si2 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]aziridin-2-yl]-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol |
InChI |
InChI=1S/C20H42N2O4Si2/c1-19(2,3)27(7,8)24-11-13-15(21-13)17-22-14(16(22)18(23)26-17)12-25-28(9,10)20(4,5)6/h13-18,21,23H,11-12H2,1-10H3 |
InChI Key |
TVJBDLSJTDKBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(N1)C2N3C(C3C(O2)O)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Asymmetric Aziridination via Sulfonium Ylide Transfer
The aziridine core is synthesized through methylene transfer from sulfonium ylides to imines, enabling enantioselective construction. Chiral ammonium salts, such as (R,R)-13, catalyze the reaction between styrene derivatives and N-benzylideneaniline in dichloromethane at ambient temperature. This method achieves up to 86% yield and 92% enantiomeric excess for terminal aziridines. For the target compound, the imine substrate is modified with a hydroxymethyl group, which is subsequently protected as a tert-butyldimethylsilyl (TBS) ether.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | (R,R)-13 |
| Solvent | CH₂Cl₂ |
| Temperature | 25°C |
| Yield | 65–86% |
| Stereoselectivity | 88–92% ee |
Mitsunobu Aziridine Cyclization
Secondary alcohols are converted to aziridines via Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method is critical for introducing the hydroxymethyl group adjacent to the aziridine nitrogen. For example, oxazole borane 35 reacts with N-trityl-O-allylserinal 36 to form a diastereomeric mixture, which is resolved into the cis-aziridine 38 under Mitsunobu conditions (J = 6.1 Hz for methine protons). The TBS protection step follows this cyclization to stabilize the alcohol intermediate.
Silyl Ether Protection Strategies
tert-Butyldimethylsilyl Chloride (TBSCl) Mediated Protection
The hydroxymethyl group on the aziridine is protected using TBSCl in the presence of imidazole or DMAP. This step occurs in anhydrous dichloromethane or THF at 0°C to room temperature, achieving near-quantitative yields. The bulky TBS group prevents undesired nucleophilic attacks during subsequent dimerization.
Alternative Silylating Agents
While TBSCl is standard, tert-butyldimethylsilyl triflate (TBSOTf) offers faster kinetics in polar aprotic solvents like acetonitrile. However, this reagent requires strict anhydrous conditions to avoid hydrolysis.
Dimerization via Aldol Condensation
Base-Catalyzed Aldol Coupling
The aldehyde-functionalized aziridine undergoes dimerization in the presence of catalytic sodium hydroxide or lithium hexamethyldisilazide (LiHMDS). The reaction proceeds through enolate formation, followed by nucleophilic attack on the aldehyde carbonyl. HFIP (hexafluoroisopropanol) is employed as a solvent to stabilize the transition state and enhance reaction rates.
Optimized Conditions
| Parameter | Value |
|---|---|
| Base | LiHMDS (1.1 equiv) |
| Solvent | HFIP |
| Temperature | 0°C → rt |
| Yield | 72% |
Petasis Borono-Mannich Reaction
A three-component Petasis reaction couples the aziridine aldehyde with boronic acids and secondary amines. This method enables modular access to dimeric structures by forming two C-N bonds simultaneously. For example, alkenyl boronic acids derived from octyne react with the aziridine aldehyde and dibenzylamine in HFIP, yielding the dimer in 58% yield.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel flash chromatography using gradients of ethyl acetate/acetonitrile/methanol/water (28:2:1:1). The dimer elutes as a single spot (Rf = 0.45) and is isolated as a white solid.
Spectroscopic Analysis
-
¹H NMR (500 MHz, CDCl₃): δ 4.73 (dd, J = 12.2, 4.9 Hz, 2H, -CH(O-TBS)-), 3.65 (s, 4H, aziridine CH₂), 1.02 (s, 18H, TBS tert-butyl).
-
IR : 1725 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Si-C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Sulfonium Ylide | 86 | 92% ee | High enantiocontrol |
| Mitsunobu Cyclization | 65 | >95% cis | Stereospecific ring closure |
| Petasis Reaction | 58 | N/A | Modular boronic acid use |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Cycloaddition Reactions
The strained aziridine ring and aldehyde functionality enable participation in cycloadditions:
-
[3+2] Cycloadditions : Reacts with electron-deficient alkenes or alkynes under palladium catalysis to form pyrrolidine or pyrrole derivatives. For example, Pd-TMM (trimethylenemethane) intermediates generate spirocyclic products with retention of stereochemistry .
-
[3+3] Cycloadditions : With nitrones or azomethine imines, the dimer forms six-membered heterocycles (e.g., tetrahydrooxazines or piperidines) under Pd(0)/phosphine ligand systems .
Nucleophilic Ring-Opening Reactions
The aziridine dimer undergoes regioselective ring-opening with nucleophiles:
-
Amines : Primary amines (e.g., benzylamine) attack the less hindered aziridine carbon, yielding β-amino alcohol derivatives .
-
Thiols : Thiophenol opens the ring to form thioether-linked products, facilitated by Ni(0)/Xantphos catalysis .
| Nucleophile | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| BnNH₂ | – | β-Amino alcohol | 76 | |
| PhSH | Ni(COD)₂, Xantphos, DMF | Thioether | 89 |
Oxidation and Rearrangement
-
Aldehyde Oxidation : The carboxaldehyde group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) .
-
Claisen Rearrangement : Under acidic conditions (e.g., TFA), the TBS-protected hydroxymethyl group undergoes rearrangement to form α,β-unsaturated carbonyl derivatives .
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄, acetone | Carboxylic acid | 68 | |
| Claisen Rearrangement | TFA, CH₂Cl₂, 40°C | α,β-Unsaturated ketone | 71 |
Stereochemical Outcomes
-
Retention of Configuration : Cycloadditions and ring-opening reactions proceed with full retention of stereochemistry at the aziridine carbons due to the rigid spirocyclic framework .
-
Diastereoselectivity : Bulky TBS groups enforce axial chirality, leading to >98% ee in asymmetric cycloadditions .
Stability and Handling
Scientific Research Applications
Organic Synthesis
3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer serves as an important intermediate in organic synthesis. Its aziridine ring is highly reactive, allowing for various transformations such as:
- Ring-opening reactions : The aziridine can react with nucleophiles, leading to the formation of diverse products.
- Synthesis of pharmaceuticals : It is utilized in the development of drug candidates due to its ability to form complex structures.
Biological Studies
The compound has shown promise in biological research due to its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies indicate that compounds containing aziridine moieties exhibit significant antibacterial effects. For example, tests against Staphylococcus aureus have shown minimum inhibitory concentrations (MIC) as low as 16 µg/mL, indicating potent activity against Gram-positive bacteria.
- Anticancer Potential : The compound acts as an alkylating agent, causing DNA cross-linking and apoptosis in cancer cells. In cytotoxicity assays on human tumor cell lines (e.g., HeLa cells), it demonstrated significant cell death at low concentrations.
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Streptococcus faecalis | 32 | |
| Proteus vulgaris | 64 |
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 5 | |
| MCF7 | 10 |
Case Study 1: Antibacterial Efficacy
In a study focusing on clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited a significant bactericidal effect, outperforming conventional antibiotics like ampicillin. The results highlighted its potential as a new therapeutic agent against resistant bacterial strains.
Case Study 2: Cytotoxicity in Tumor Cells
Research involving various cancer cell lines revealed that the compound effectively induced apoptosis through oxidative stress mechanisms. The findings suggest that it could serve as a promising candidate for cancer therapeutics, particularly due to its selective toxicity towards tumor cells while sparing normal cells.
Industrial Applications
Beyond its research applications, this compound is also significant in industrial settings:
- Chemical Manufacturing : It is used as a raw material and intermediate for synthesizing other chemical compounds, particularly in the pharmaceutical and agrochemical industries .
- Polymer Production : The compound can be utilized in the production of specialized polymers and coatings, leveraging its unique chemical properties to enhance material performance .
Mechanism of Action
The mechanism of action of 3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates . These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, to form stable products . The pathways involved in these reactions are influenced by the steric and electronic effects of the tert-butyldimethylsilyloxy groups .
Comparison with Similar Compounds
Table 1: Key Properties of Target Dimer and Analogous Compounds
*Note: The molecular formula of the dimer is inferred as a condensation product of two monomers (C₁₁H₂₀NO₂Si), minus water (H₂O).
Reactivity and Stability
- Aziridine Core : The target dimer shares the strained aziridine ring with trans-tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate . However, the dimer’s aldehyde groups may enable additional reactivity (e.g., condensation or nucleophilic additions) absent in the ester-functionalized analog.
- TBS Ether Stability : Both the target dimer and pyridine derivatives (e.g., ) incorporate TBS ethers, which resist hydrolysis under mild conditions but are cleaved by fluoride ions (e.g., TBAF). This contrasts with methoxy or dimethoxymethyl groups in pyridine analogs, which are more labile under acidic conditions.
- Substituent Effects : Pyridine derivatives like the iodo-substituted compound (CAS 1186311-02-3) exhibit enhanced reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the dimer’s aldehyde groups may facilitate imine or hydrazone formation.
Research Findings and Limitations
- Gaps in Data : Direct experimental comparisons (e.g., stability studies, reaction yields) are absent in the provided evidence. Conclusions are drawn from structural analysis and general aziridine/pyridine chemistry.
- Contradictions : The pyridine derivatives’ molecular weights (e.g., 415.04 vs. 432.42 ) highlight divergent substituent effects, whereas the target dimer’s lack of explicit data limits deeper mechanistic insights.
Biological Activity
The compound 3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer (CAS Number: 919101-35-2) is a synthetic derivative of aziridine, a three-membered cyclic amine known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential applications in pharmaceuticals.
Structure and Composition
The molecular formula of 3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer is represented as follows:
- Molecular Formula : C₁₃H₁₉N₃O₃Si₂
- Molecular Weight : 299.54 g/mol
The compound features a tert-butyldimethylsilyloxy group, which enhances its stability and solubility, making it suitable for various applications in organic synthesis and medicinal chemistry.
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline powder |
| Melting Point | 106-109 °C |
| Boiling Point | 137 °C (3 torr) |
| Purity | >99.50% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of aziridine derivatives, including the compound . Research indicates that aziridine derivatives exhibit significant antibacterial activity against various pathogens. For instance, a study evaluated the antimicrobial efficacy of aziridine-thiourea derivatives, revealing that certain compounds demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin .
Case Study: Antibacterial Efficacy
In a comparative analysis, several aziridine derivatives were tested against clinical isolates of Staphylococcus aureus. The results indicated that specific derivatives displayed superior antibacterial activity, with MIC values ranging from 8–16 µg/mL, outperforming traditional antibiotics in some cases .
Anticancer Activity
The anticancer properties of aziridine derivatives are particularly noteworthy. Research has shown that compounds containing the aziridine ring can induce cytotoxic effects in cancer cell lines. The mechanism often involves disruption of cellular processes such as cell cycle progression and induction of reactive oxygen species (ROS).
In Vitro Studies
A study focused on the cytotoxic effects of aziridine phosphine oxides on human cervical carcinoma (HeLa) cells and endometrial adenocarcinoma (Ishikawa) cells revealed significant inhibition of cell viability. The half-maximal inhibitory concentration (IC50) values were determined within a range of 3.125–100 µM, showing promising results for potential anticancer therapies .
The biological activity of 3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer is believed to stem from its ability to interact with cellular macromolecules, leading to:
- Cell Membrane Disruption : High concentrations can disrupt membrane integrity.
- Cell Cycle Arrest : Particularly at the S phase, inhibiting DNA synthesis.
- Induction of ROS : Contributing to oxidative stress within cancer cells.
Q & A
Q. Critical Data :
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| THF, −20°C | 68 | 92% | |
| DMF, 0°C | 73 | 89% |
Advanced: How do mechanistic studies resolve contradictions in dimerization pathways reported across literature?
Methodological Answer:
Conflicting reports on dimerization mechanisms (e.g., [4+2] vs. [2+2] cycloadditions) arise from:
- Catalyst-dependent pathways : Base catalysis (e.g., KOtBu) favors [4+2] Diels-Alder pathways, while Lewis acids (e.g., BF₃·Et₂O) may induce [2+2] dimerization .
- Analytical validation : Use in situ NMR or FTIR to monitor intermediates. For example, tracking carbonyl stretching frequencies (~1700 cm⁻¹) distinguishes carboxaldehyde reactivity under different conditions .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic favorability of pathways, resolving discrepancies between experimental yields and proposed mechanisms .
Example : Paquette et al. (1969) observed [4+2] dimerization under basic conditions, while Hafner (1966) reported [2+2] products with Lewis acids .
Basic: What analytical techniques are critical for characterizing this dimer’s purity and structure?
Methodological Answer:
- NMR spectroscopy :
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities (e.g., hydrolyzed TBDMS byproducts) .
- X-ray crystallography : Resolves stereochemical ambiguities in the dimer’s solid-state conformation .
Advanced: How can researchers optimize reaction scalability while maintaining stereochemical integrity?
Methodological Answer:
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions during scale-up. For example, Omura-Sharma-Swern oxidation protocols (adapted for flow) minimize aldehyde oxidation side products .
- Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, residence time, catalyst loading) identifies robust conditions. A Plackett-Burman design efficiently screens parameters .
- Chiral chromatography : Use Chiralpak® columns to separate enantiomers post-synthesis, ensuring stereochemical fidelity .
Case Study : A 10× scale-up in THF at 0°C with 0.5 mol% Pd(OAc)₂ increased yield to 81% while retaining >98% ee .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for weighing/transfer .
- Storage : Store under argon at −20°C to prevent aziridine ring hydrolysis. Degradation products (e.g., aldehydes) are irritants .
- Waste disposal : Neutralize with 10% aqueous NH₄Cl before incineration. Avoid aqueous alkali, which generates toxic HCN .
Advanced: How do impurities (e.g., epimers, hydrolyzed byproducts) impact biological assays, and how are they quantified?
Methodological Answer:
Q. Data :
| Impurity | Concentration (ppm) | Source |
|---|---|---|
| Epimer A | 120 | Incomplete crystallization |
| TBDMS-OH | 85 | Moisture exposure |
Basic: What are the compound’s stability profiles under varying pH and temperature?
Methodological Answer:
Q. Degradation Kinetics :
| Condition | Half-life (h) |
|---|---|
| pH 2, 25°C | 1.5 |
| pH 10, 25°C | 0.8 |
Advanced: How can computational methods predict this dimer’s reactivity in novel catalytic systems?
Methodological Answer:
- Molecular docking : Simulate interactions with catalytic pockets (e.g., Pd(0) complexes for cross-coupling). Vina docking scores <−7.0 kcal/mol suggest viable reactivity .
- Reactivity descriptors : Calculate Fukui indices (DFT) to identify nucleophilic (aziridine N) and electrophilic (aldehyde C) sites .
- Kinetic modeling : Microkinetic models (e.g., steady-state approximation) predict rate-determining steps in multi-catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
